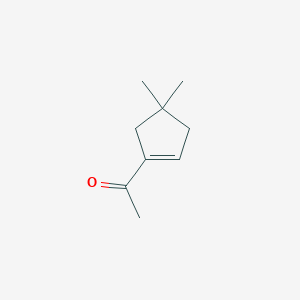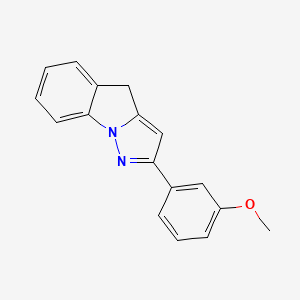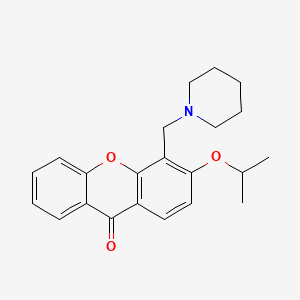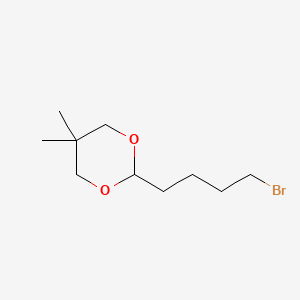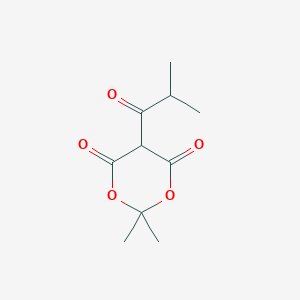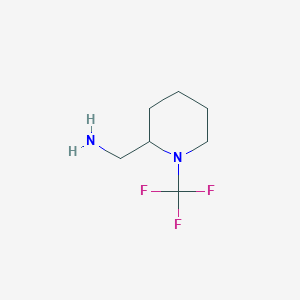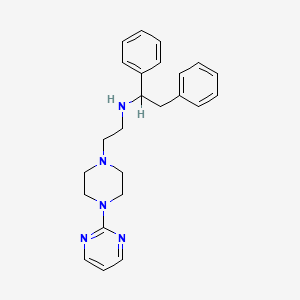![molecular formula C11H19ClN2O B13949170 2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)
2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a chemical compound with the molecular formula C11H19ClN2O . This compound belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that includes a spiro atom connecting two rings. The presence of the spirocyclic structure often imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methyl-2,8-diazaspiro[4.5]decan-8-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .
Scientific Research Applications
2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural and chemical properties.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, the compound can prevent the activation of necroptosis, a form of programmed cell death, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone can be compared with other spirocyclic compounds such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and are also studied for their biological activities, including their role as enzyme inhibitors.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is another spirocyclic derivative that has shown potential as a RIPK1 inhibitor.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H19ClN2O |
|---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
2-chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C11H19ClN2O/c1-13-5-2-11(9-13)3-6-14(7-4-11)10(15)8-12/h2-9H2,1H3 |
InChI Key |
AXIKXNCJKDSCFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCN(CC2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


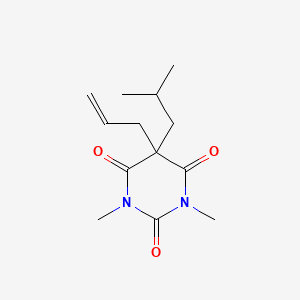
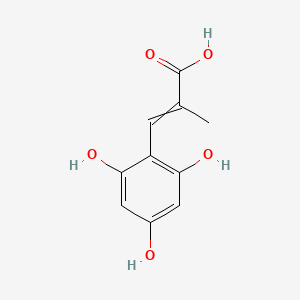
![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)

